molecular formula C20H18N4O2S B2780062 2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile CAS No. 328029-77-2

2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile

Cat. No.: B2780062
CAS No.: 328029-77-2
M. Wt: 378.45
InChI Key: RAKUPDHSHSKIJP-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution.

    Incorporation of the oxocyclohexylthio group: This step might involve thiol-ene reactions or other sulfur-based chemistry.

    Addition of the dicarbonitrile groups: This can be achieved through cyanation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylpyridine derivatives: These compounds share a similar core structure and might have comparable biological activities.

    Thioether-containing pyridines: Compounds with sulfur-containing groups attached to the pyridine ring.

    Methoxyphenyl-substituted pyridines: Compounds with methoxy groups on the phenyl ring attached to the pyridine core.

Uniqueness

What sets 2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile apart is the specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-(2-oxocyclohexyl)sulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-13-8-6-12(7-9-13)18-14(10-21)19(23)24-20(15(18)11-22)27-17-5-3-2-4-16(17)25/h6-9,17H,2-5H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKUPDHSHSKIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CCCCC3=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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